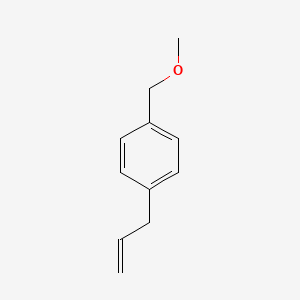

1-Allyl-4-methoxymethylbenzene

Description

1-Allyl-4-methoxymethylbenzene (CAS: Not explicitly provided in evidence) is a substituted benzene derivative featuring an allyl group (-CH₂CHCH₂) at the 1-position and a methoxymethyl group (-CH₂OCH₃) at the 4-position.

The allyl group confers reactivity toward addition and polymerization, while the methoxymethyl substituent enhances lipophilicity and may influence electronic properties.

Properties

IUPAC Name |

1-(methoxymethyl)-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9-12-2/h3,5-8H,1,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTQVNPUBDRRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-methoxymethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybenzyl chloride with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, estragole is often extracted from natural sources like basil or fennel oil. The extraction process involves steam distillation followed by purification through fractional distillation. This method ensures a high yield of pure estragole suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-methoxymethylbenzene undergoes various chemical reactions, including:

Oxidation: Estragole can be oxidized to form 1-allyl-4-methoxybenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 1-allyl-4-methoxymethylcyclohexane using hydrogen gas in the presence of a palladium catalyst.

Substitution: Estragole can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products:

Oxidation: 1-Allyl-4-methoxybenzaldehyde.

Reduction: 1-Allyl-4-methoxymethylcyclohexane.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-Allyl-4-methoxymethylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Widely used in the flavor and fragrance industry to impart a sweet, anise-like aroma to products

Mechanism of Action

The mechanism of action of 1-allyl-4-methoxymethylbenzene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs and derivatives highlight key differences in substituent effects, reactivity, and applications:

4-Allyl-1-methoxy-2-methylbenzene (CAS: 40793-86-0)

- Structure : Allyl (4-position), methoxy (1-position), and methyl (2-position) groups .

- Comparison :

- The additional methyl group increases steric hindrance and lipophilicity compared to 1-Allyl-4-methoxymethylbenzene.

- Methyl substitution at the 2-position may alter regioselectivity in electrophilic aromatic substitution reactions.

- Synthesis : Likely involves Friedel-Crafts alkylation or allylation of a methoxy-methyl-substituted benzene precursor.

1-Bromo-4-(methoxymethyl)benzene (CAS: Not provided)

- Structure : Bromine (1-position) and methoxymethyl (4-position) .

- Comparison :

- Bromine serves as a superior leaving group, making this compound reactive in nucleophilic substitutions (e.g., Suzuki coupling), whereas the allyl group in the target compound favors addition reactions.

- Higher molecular weight (due to Br vs. allyl) affects physical properties like boiling point and density.

1-Allyl-4-phenyl-2,3-dihydroxybenzene

- Structure : Allyl (1-position), phenyl (4-position), and dihydroxy (2,3-positions) groups .

- Comparison: Dihydroxy groups enable hydrogen bonding, increasing solubility in polar solvents compared to the methoxymethyl group.

1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

- Structure : Methoxy groups at 1- and 4′-positions with an ethenyl bridge .

- Comparison: The conjugated ethenyl group enables π-π interactions and fluorescence, absent in the non-conjugated allyl group of the target compound. Such stilbene derivatives are studied for optical applications, whereas this compound may prioritize synthetic versatility.

Data Table: Structural and Functional Comparison

Biological Activity

1-Allyl-4-methoxymethylbenzene, also known as p-allyl anisole , is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a methoxymethyl group and an allyl substituent on the benzene ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 105-54-0 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, it was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Minimum Inhibitory Concentration (MIC) Values:

- Staphylococcus aureus: 32 µg/mL

- Bacillus subtilis: 16 µg/mL

- Candida albicans: 64 µg/mL

These findings suggest that the compound could be a candidate for developing natural antimicrobial agents.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes and interference with metabolic pathways. The allyl group is known to enhance lipophilicity, allowing better penetration into microbial cells, while the methoxy group may stabilize the interaction with target sites .

Study on Antimicrobial Efficacy

In a laboratory setting, a study conducted by researchers evaluated the antimicrobial efficacy of various essential oils, including those containing this compound. The study concluded that this compound showed comparable activity to conventional antibiotics, suggesting its potential use in food preservation and as a therapeutic agent .

Toxicological Assessments

Toxicological assessments have been performed to evaluate the safety profile of this compound. In vitro studies demonstrated low cytotoxicity in human cell lines, indicating that it may be safe for use in pharmaceutical applications . Further research is required to establish comprehensive safety parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.